2-Bromo-2'-methoxybenzophenone

描述

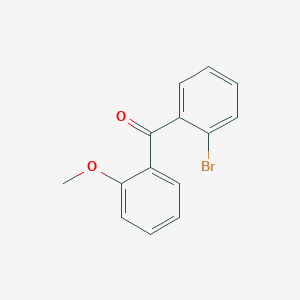

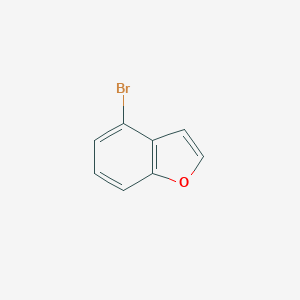

2-Bromo-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 .

Molecular Structure Analysis

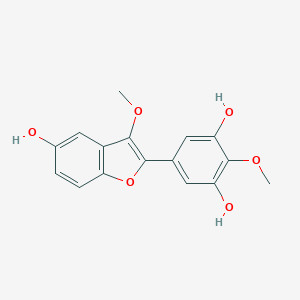

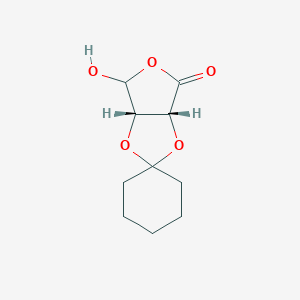

The molecular structure of 2-Bromo-2’-methoxybenzophenone consists of a benzophenone core with a bromo group on one phenyl ring and a methoxy group on the other . The InChI code for this compound is 1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-2’-methoxybenzophenone has a melting point of 65-67 degrees Celsius . The compound is likely to be a solid at room temperature given its melting point.科学研究应用

Organic Synthesis and Chemical Analysis

2-Bromo-2'-methoxybenzophenone serves as a pivotal intermediate in organic synthesis, including the preparation of complex molecules. Its bromine and methoxy groups facilitate further chemical transformations, such as Suzuki coupling reactions, which are fundamental in constructing biaryl structures prevalent in pharmaceuticals and organic materials. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination and hydrolysis processes highlights its utility in generating derivatives for further chemical studies or drug synthesis, offering a yield of about 47% and purity of 99.8% (Chen, 2008)(Chen Bing-he, 2008).

Material Science and Photodynamic Therapy

In material science, derivatives of 2-Bromo-2'-methoxybenzophenone are employed in the design of photosensitive materials. For instance, zinc phthalocyanine derivatives synthesized for photodynamic therapy applications exhibit promising properties, such as high singlet oxygen quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin et al., 2020)(M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020). These findings underscore the potential of 2-Bromo-2'-methoxybenzophenone derivatives in developing novel therapeutic agents and functional materials.

Environmental Chemistry

The compound's derivatives are also pertinent in environmental chemistry, particularly in studying the degradation behavior of benzophenone UV filters in aquatic environments. For example, the determination of hydroxylated benzophenone UV absorbers in water samples through solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) elucidates the environmental fate of sunscreen agents, highlighting the method's sensitivity and applicability for tracking organic pollutants in natural waters (Negreira et al., 2009)(N. Negreira, I. Rodríguez, M. Ramil, E. Rubí, & R. Cela, 2009).

安全和危害

未来方向

属性

IUPAC Name |

(2-bromophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXWKWVDVVPSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577335 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2'-methoxybenzophenone | |

CAS RN |

131118-02-0 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

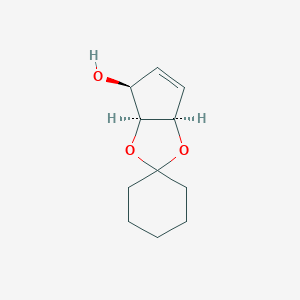

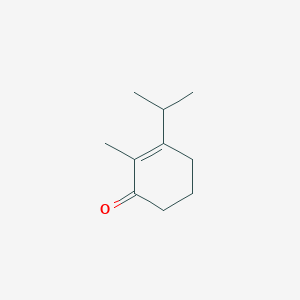

![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)